molecular formula C9H17NO B060563 N,2,2,3,3-pentamethylcyclopropane-1-carboxamide CAS No. 171722-69-3

N,2,2,3,3-pentamethylcyclopropane-1-carboxamide

Cat. No.: B060563
CAS No.: 171722-69-3
M. Wt: 155.24 g/mol
InChI Key: RDTKJSMWDWTJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- is an organic compound with a unique structure characterized by a cyclopropane ring substituted with multiple methyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- typically involves the reaction of cyclopropanecarboxylic acid with appropriate amines under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- often involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and carboxamides, such as:

Uniqueness

Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

171722-69-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N,2,2,3,3-pentamethylcyclopropane-1-carboxamide

InChI

InChI=1S/C9H17NO/c1-8(2)6(7(11)10-5)9(8,3)4/h6H,1-5H3,(H,10,11)

InChI Key

RDTKJSMWDWTJLP-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC)C

171722-69-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (16.05 g, 0.1 mole) in the THF (50 ml) was added slowly to 35% aqueous methyl amine (200 ml). The reaction mixture was stirred for 24 hours at room temperature, and, after removal of THF under reduced pressure, was extracted with CH2Cl2 (2×50 ml). The CH2Cl2 extract was washed successively with H2O (2×100 ml), 0.3 N HCl (200 ml), 0.1 NaHCO3 (100 ml) and saturated NaCl (150 ml), dried over MgSO4 and evaporated to dryness under reduced pressure. The crude product was treated with hexane (100 ml) at room temperature for 30 minutes, filtered and dried to afford 10.5 g (68 mmole, 68%) of a white solid, m.p.: 98° C.
Quantity
16.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.